1-[4-(4-Bromo-2-chlorophenoxy)butyl]piperidine;oxalic acid
Overview
Description
1-[4-(4-Bromo-2-chlorophenoxy)butyl]piperidine;oxalic acid is a useful research compound. Its molecular formula is C17H23BrClNO5 and its molecular weight is 436.7 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[4-(4-bromo-2-chlorophenoxy)butyl]piperidine oxalate is 435.04481 g/mol and the complexity rating of the compound is 320. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Structural and Theoretical Studies
Compounds similar to "1-[4-(4-bromo-2-chlorophenoxy)butyl]piperidine oxalate" have been synthesized and characterized by various spectroscopic techniques. For example, a study on the thermal, optical, etching, structural studies, and theoretical calculations of a related compound showcases the use of single crystal X-ray diffraction studies to confirm the compound's structure, revealing the chair conformation of the piperidine ring. The study further explores the compound's thermal properties using thermogravimetric analysis, indicating its stability in certain temperature ranges (C. S. Karthik et al., 2021).
Biological Activity and Pharmaceutical Applications
Research into piperidine derivatives extends into their biological activities and potential pharmaceutical applications. For instance, certain piperidine compounds have been identified as potent antagonists of specific receptors, such as the CCR5 receptor, which is significant for anti-HIV-1 agents. This highlights the pharmaceutical applications of piperidine derivatives in developing new therapeutic agents (P. Finke et al., 2001).
Chemical Synthesis and Catalytic Properties
The synthesis of piperidine derivatives involves complex chemical reactions, demonstrating the versatility of these compounds in chemical synthesis. A study outlines the synthesis of uni-nuclear and bi-nuclear tertiary ammonium ionic liquids from piperidine derivatives, showcasing their use in catalyzing esterification reactions. This illustrates the catalytic properties of piperidine derivatives in synthetic organic chemistry (Guo Jianqia, 2014).
Antimicrobial Activity
Piperidine derivatives have also been investigated for their antimicrobial properties. A study on the synthesis, spectral characterization, and screening of biological activities of sulfonyl hydrazones containing piperidine rings indicates the importance of these compounds in medicinal chemistry, particularly in developing new antimicrobial agents (Nurcan Karaman et al., 2016).
Properties
IUPAC Name |
1-[4-(4-bromo-2-chlorophenoxy)butyl]piperidine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrClNO.C2H2O4/c16-13-6-7-15(14(17)12-13)19-11-5-4-10-18-8-2-1-3-9-18;3-1(4)2(5)6/h6-7,12H,1-5,8-11H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEIYGBSSGJTGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCCOC2=C(C=C(C=C2)Br)Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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